molecular formula C26H30Cl4N4O B606709 CJB-090 2HCl CAS No. 595584-40-0

CJB-090 2HCl

Cat. No. B606709
M. Wt: 556.35
InChI Key: HDMLWYKMUWYUEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CJB-090 2HCl is a dopamine D3 receptor partial agonist.

Scientific Research Applications

Dopamine D3 Receptor Partial Agonist CJB 090

  • Discriminative Stimulus Effects on Cocaine

    CJB 090 significantly attenuated the discriminative stimulus effects of cocaine. It also attenuated the partial cocaine-like stimulus effects of the preferential D3 receptor agonist PD 128907 but not the preferential D2 receptor agonist sumanirole. Notably, CJB 090 did not attenuate either self-administration of cocaine or cocaine-induced reinstatement of extinguished drug-seeking at a dose that reduced responding maintained by food. It did not induce scratching or biting (typical effects of D2/3 receptor agonists) or catalepsy (typical effect of D2/3 receptor antagonists) (Achat-Mendes, Platt, Newman, & Spealman, 2009).

  • Cocaine Reinforcement and Priming Effects

    The study found no evidence that CJB 090 reduced either the reinforcing or priming effects of cocaine. However, it suggests that acting via a D3 receptor mechanism, CJB 090 antagonized the discriminative stimulus effects of cocaine at a dose that did not induce adverse side effects (Achat-Mendes, Platt, Newman, & Spealman, 2009).

  • Modulation of Cocaine Effects

    In a study evaluating the effects of the D3 receptor partial agonist CJB 090, it was observed that CJB 090 did not substitute for cocaine but significantly attenuated cocaine's discriminative stimulus effects when administered as a pretreatment. Interestingly, it also attenuated the partial cocaine-like stimulus effects of the D3 receptor agonist PD128907, but enhanced the partial cocaine-like stimulus effects of the D2 receptor agonist sumanirole. This study provides insights into the nuanced interaction of CJB 090 with cocaine, suggesting a complex interplay between different dopamine receptors (Achat-Mendes, Platt, Spealman, & Newman, 2008).

properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-4-pyridin-2-ylbenzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O.2ClH/c27-22-6-5-8-24(25(22)28)32-18-16-31(17-19-32)15-4-3-14-30-26(33)21-11-9-20(10-12-21)23-7-1-2-13-29-23;;/h1-2,5-13H,3-4,14-19H2,(H,30,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMLWYKMUWYUEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC=C(C=C2)C3=CC=CC=N3)C4=C(C(=CC=C4)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30Cl4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CJB-090 2HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CJB-090 2HCl
Reactant of Route 2
Reactant of Route 2
CJB-090 2HCl
Reactant of Route 3
Reactant of Route 3
CJB-090 2HCl
Reactant of Route 4
Reactant of Route 4
CJB-090 2HCl
Reactant of Route 5
Reactant of Route 5
CJB-090 2HCl
Reactant of Route 6
CJB-090 2HCl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.